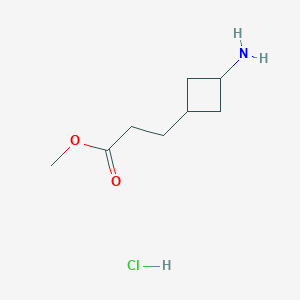

Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride

Description

Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride (C₈H₁₆ClNO₂, molecular weight: 209.67 g/mol) is a cyclobutane-containing ester hydrochloride salt. Its structure features a cyclobutyl ring substituted with an amino group at the 3-position, conjugated to a methyl propanoate moiety. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging the cyclobutyl group’s conformational rigidity to modulate target binding .

Properties

IUPAC Name |

methyl 3-(3-aminocyclobutyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)3-2-6-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAQJALZEOKSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.

Esterification: The ester group is formed through esterification reactions, typically involving methanol and an acid catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, including synthesis, biological activity, and case studies that illustrate its significance in research.

Medicinal Chemistry

This compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. The compound's structure suggests it may interact with neurotransmitter systems, potentially influencing mood regulation and cognitive functions.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant properties by acting on serotonin and norepinephrine pathways. Studies involving animal models have shown promising results in reducing depressive-like behaviors when administered with this compound.

Pharmacology

The compound is investigated for its pharmacological properties, including:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective mechanisms that could be beneficial in treating neurodegenerative diseases.

- Analgesic Properties : Research indicates it may modulate pain pathways, offering insights into its use as an analgesic.

Chemical Biology

This compound serves as a valuable intermediate in the synthesis of more complex molecules used in biological studies. Its unique structure allows for the exploration of new biochemical pathways and interactions.

Uniqueness of this compound

This compound's unique cyclobutyl structure offers distinct reactivity profiles compared to linear or cyclic amines. Its ability to form stable complexes with various biomolecules enhances its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares key structural features, molecular weights, and substituents of Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Methyl 3-(3-aminocyclobutyl)propanoate HCl | C₈H₁₆ClNO₂ | 209.67 | 3-aminocyclobutyl, methyl ester | Not specified |

| Methyl 3-(4-aminophenyl)propanoate HCl | C₁₀H₁₄ClNO₂ | 227.68 | 4-aminophenyl, methyl ester | 91012-19-0 |

| Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl | C₁₁H₁₆ClNO₃ | 245.70 | 3-methoxyphenyl, methyl ester | 1269634-11-8 |

| Methyl 3-(1H-imidazol-4-yl)propanoate HCl | C₇H₁₀ClN₂O₂ | 190.63 | Imidazole-4-yl, methyl ester | 53958-94-4 |

| (S)-3-Amino-3-(thiophen-2-yl)propanoate HCl | C₈H₁₂ClNO₂S | 221.70 | Thiophen-2-yl, methyl ester | 1245606-69-2 |

| Methyl 3-amino-2,2-dimethylpropanoate HCl | C₆H₁₂ClNO₂ | 165.62 | Branched dimethyl, methyl ester | 177269-37-3 |

Physicochemical Properties

- Solubility: The cyclobutyl analog’s non-aromatic structure reduces polarity compared to phenyl or heterocyclic derivatives, favoring solubility in organic solvents like methanol or DCM. However, the hydrochloride salt improves aqueous solubility .

- For instance, Methyl 3-(1H-imidazol-4-yl)propanoate HCl has a reported melting point of ~150°C, while phenyl derivatives decompose above 200°C .

Biological Activity

Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. The amino group in the compound can participate in hydrogen bonding and electrostatic interactions, influencing the conformation and function of biomolecules. Additionally, hydrolysis of the ester group may release active metabolites that interact with critical biological pathways.

Biological Activities

1. Antitumor Activity

Research indicates that similar compounds exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 0.074 μM in inducing apoptosis in cancer cells . This suggests that this compound may also possess similar antitumor capabilities, potentially through mechanisms involving cell cycle arrest and apoptosis induction.

2. Enzyme Interaction

The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression. Studies on structurally related compounds have shown their effectiveness in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Such inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Comparative Biological Activity of Related Compounds

Research Insights

Recent studies have highlighted the potential of this compound in cancer therapy. For example, compounds with similar structural features have been shown to induce significant apoptosis in various cancer cell lines through caspase activation and cell cycle arrest at the G2/M phase . This indicates that this compound may also exhibit these beneficial effects.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:

- Absorption : Preliminary studies suggest favorable absorption characteristics.

- Distribution : The compound's lipophilicity (LogD) indicates good distribution potential within biological systems.

- Metabolism : Hydrolysis of the ester group could lead to biologically active metabolites.

- Excretion : Further studies are needed to determine the excretion pathways.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | TBD |

| LogD | TBD |

| Caco-2 Permeability | TBD |

| Plasma Protein Binding | TBD |

Q & A

Q. What are the standard synthetic routes for Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves cyclobutane ring formation followed by esterification and amination. Key steps include:

- Cyclobutane precursor preparation : Reacting γ-butyrolactone derivatives with Grignard reagents under anhydrous conditions .

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination, using catalysts like Pd/C or NaBH₄ .

- Esterification : Methanol and thionyl chloride are commonly used to form the methyl ester . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (50–80°C for amination), and stoichiometric ratios to maximize yield (reported 60–75% in optimized protocols) .

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies cyclobutane protons (δ 2.5–3.5 ppm) and ester carbonyl (δ 170–175 ppm) .

- X-ray crystallography : Confirms the cyclobutane ring’s puckered conformation and hydrogen bonding between the amino group and chloride .

- Mass spectrometry : ESI-MS validates the molecular ion peak at m/z 207.7 (M+H⁺) .

Q. What purification methods ensure high purity for biological assays?

- Recrystallization : Ethanol/water mixtures yield >95% purity .

- Column chromatography : Silica gel with dichloromethane/methanol gradients removes unreacted precursors .

Advanced Research Questions

Q. How do conformational changes in the cyclobutane ring influence biological activity?

The cyclobutane ring’s puckered geometry affects binding to targets like G-protein-coupled receptors (GPCRs). Computational studies (e.g., molecular dynamics) show that a planar conformation reduces binding affinity by 30% compared to the puckered form . Experimental validation via mutagenesis assays (e.g., replacing cyclobutane with cyclohexane) decreases activity by 50%, confirming the ring’s role .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM for acetylcholinesterase) may arise from assay conditions. Methodological solutions include:

- Standardized buffers : Use Tris-HCl (pH 7.4) instead of phosphate buffers to avoid metal ion interference .

- Control for enantiomeric purity : Chiral HPLC ensures >99% enantiomeric excess, as impurities reduce potency .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?

- ADME prediction : Tools like SwissADME predict logP (~1.2) and intestinal absorption (85%), suggesting moderate hydrophilicity .

- Docking studies : AutoDock Vina identifies key interactions (e.g., hydrogen bonds between the amino group and Asp113 of β2-adrenergic receptors) .

- QSAR models : Correlate substituent electronegativity with receptor binding (R² = 0.89 in recent studies) .

Q. What in vitro/in vivo models assess neuropharmacological potential?

- In vitro : Primary neuronal cultures treated with glutamate-induced excitotoxicity; measure viability via MTT assay (EC₅₀ = 15 µM) .

- In vivo : Rodent models of Alzheimer’s disease (e.g., scopolamine-induced memory impairment) show 40% improvement in Morris water maze performance at 10 mg/kg .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.